molecular formula C15H13ClO3 B1633627 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-77-7

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B1633627
CAS RN: 329222-77-7
M. Wt: 276.71 g/mol
InChI Key: DTLLHBACWDTJEK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde can be represented by the SMILES string COC1=CC=C(C=O)C=C1COC2=CC=C(Cl)C=C2 . This indicates that the molecule contains a methoxy group (OCH3) and a chlorophenoxy group (ClC6H4O) attached to a benzaldehyde core .


Physical And Chemical Properties Analysis

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is a solid substance . Its molecular weight is 276.71 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Researchers have synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde, evaluating their antioxidant activities. These compounds were synthesized through chlorination and bromination of vanillin, followed by Claisen-Schmidt condensation. Their antioxidant properties were assessed using the DPPH method, demonstrating potential biological relevance (Rijal, Haryadi, & Anwar, 2022).

Synthesis of Isotopically Labelled Probes

  • Efficient synthesis of isotopically labelled derivatives like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde has been achieved. These molecules are used as probes in the synthesis of biologically relevant molecules, indicating their significance in molecular imaging and biological research (Collins, Paley, Tozer, & Jones, 2016).

Synthesis of Nitrogen-Containing Compounds

  • The compound has been utilized in the synthesis of nitrogen-containing compounds. For instance, reactions with methyl and ethyl chloroformates have been explored to produce various Schiff bases, highlighting its role in organic synthesis and potential pharmaceutical applications (Dikusar & Kozlov, 2007).

Anticancer Activity Research

  • Synthesis of fluorinated benzaldehydes, including derivatives of 3-fluoro-4-methoxybenzaldehyde, has been studied for their potential anticancer activities. These compounds have been used to create analogues of combretastatins, a class of natural products with notable anticancer properties (Lawrence et al., 2003).

Antimicrobial Applications

  • The synthesis of 4-methoxybenzaldehyde derivatives has been investigated for their antimicrobial activities. This exploration signifies its potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Dynamics and Crystal Structure Analysis

  • Studies on the vibrational dynamics and crystal structures of 4-methoxybenzaldehyde and its derivatives have been conducted. These studies are crucial for understanding the molecular properties and potential pharmaceutical applications of these compounds (Ribeiro-Claro et al., 2021).

Chemosensory Research

  • Derivatives like 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde have been synthesized and characterized for their potential as chemosensors, particularly for metal ions like Fe(III). This indicates its application in analytical chemistry and environmental monitoring (Sharma, Chhibber, & Mittal, 2015).

properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLHBACWDTJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234374
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329222-77-7
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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